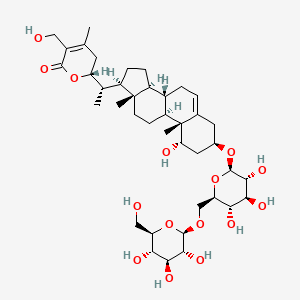

withanoside IV

Description

This compound has been reported in Withania somnifera with data available.

a withanolide glycoside from Ashwagantha (root of Withania somnifera), an Ayurvedic medicine; improves hindlimb function by facilitating axonal growth and increase in peripheral nervous system myelin level after spinal cord injury

Properties

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQQGHSDHGOYRH-IFUSOADVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746874 | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362472-81-9 | |

| Record name | Withanoside IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Withanoside IV: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera, a plant revered in Ayurvedic medicine for its wide-ranging therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, immunomodulatory, anti-cancer, and metabolic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. While significant research has illuminated the neuroprotective potential of this compound, its activity in other therapeutic areas is an emerging field of investigation, with much of the current data derived from studies on whole extracts of Withania somnifera or other related withanolides.

Neuroprotective Activity

The most extensively studied biological activity of this compound is its neuroprotective effect, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data

| Model System | Compound/Metabolite | Concentration/Dose | Observed Effect | Reference |

| Aβ(25-35)-injected mice | This compound | 10 µmol/kg/day (oral) | Significantly improved memory deficits; Prevented loss of axons, dendrites, and synapses. | [1][2] |

| Aβ(25-35)-damaged rat cortical neurons | Sominone (metabolite) | 1 µM | Induced axonal and dendritic regeneration and synaptic reconstruction. | [1][2] |

| Human neuroblastoma SH-SY5Y cells | This compound | 1 µM | Showed significant neurite outgrowth activity. |

Experimental Protocols

In Vivo Model of Alzheimer's Disease: .[1][2]

-

Animal Model: Male ddY mice.

-

Induction of Neurodegeneration: Intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide (25-35).

-

Treatment: Oral administration of this compound (10 µmol/kg/day).

-

Behavioral Assessment: Maze learning tasks to evaluate memory function.

-

Histological Analysis: Immunohistochemistry to assess axonal, dendritic, and synaptic densities in the brain.

Neurite Outgrowth Assay: .[2]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in a suitable growth medium and then differentiated to induce a neuronal phenotype.

-

Treatment: Incubation with this compound at a concentration of 1 µM.

-

Analysis: Morphological assessment of neurite extension and branching using microscopy and image analysis software. The expression of neuronal markers can be quantified by immunofluorescence or Western blotting.

Signaling Pathways

The neuroprotective effects of this compound and its metabolite, sominone, are believed to be mediated through the reconstruction of neuronal networks. This involves the promotion of neurite outgrowth, including both axonal and dendritic regeneration, and the reconstruction of synapses.

References

- 1. Phytoconstituents of Withania somnifera unveiled Ashwagandhanolide as a potential drug targeting breast cancer: Investigations through computational, molecular docking and conceptual DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Withanoside IV: A Technical Guide to its Discovery, Isolation, and Characterization from Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside IV, a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant scientific interest for its potential therapeutic properties, particularly in the realm of neuroprotection. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification. Furthermore, this document summarizes key quantitative data and presents spectroscopic information critical for its identification. Finally, a proposed signaling pathway for its neuroprotective effects is illustrated to provide a deeper understanding of its mechanism of action.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine. Its roots are a rich source of a diverse group of C-28 steroidal lactones known as withanolides. Among these, the glycosylated forms, or withanosides, are of particular interest due to their unique pharmacological profiles. This compound was first isolated and its structure elucidated as part of broader investigations into the chemical constituents of Withania somnifera roots.[1] It is structurally characterized by an aglycone moiety, sominone, attached to a disaccharide chain.

This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and critical data for the study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₂O₁₅ | [1] |

| Molecular Weight | 782.91 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in methanol and ethanol | - |

Experimental Protocols

Extraction from Withania somnifera Roots

The following protocol outlines a common method for the extraction of this compound from dried Withania somnifera root powder.

Materials:

-

Dried and powdered roots of Withania somnifera

-

Methanol (MeOH) or 70% Methanol in water

-

Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 24 hours.

-

Filter the extract and repeat the maceration process with fresh methanol two more times.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched with withanoside glycosides, including this compound. Concentrate the n-butanol fraction to dryness.

Isolation and Purification by Column Chromatography

Further purification of this compound from the enriched n-butanol extract is achieved through column chromatography.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: Chloroform (CHCl₃) and Methanol (MeOH) gradient

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vanillin-sulfuric acid or Anisaldehyde-sulfuric acid spray reagent for visualization

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Adsorb the dried n-butanol extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

For TLC analysis, use a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots by spraying with vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing this compound based on the TLC profile.

-

Repeat the column chromatography on the pooled fractions with a shallower gradient for finer purification if necessary.

-

Concentrate the purified fractions to obtain isolated this compound.

Experimental Workflow for Extraction and Isolation of this compound

References

Pharmacological Profile of Withanoside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanoside IV, a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. It details the compound's pharmacokinetics, mechanism of action, and summarizes key preclinical findings. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its adaptogenic and rejuvenating properties. This compound is one of its primary bioactive constituents, contributing significantly to its therapeutic effects. Structurally, it is a glycoside of an ergostane-type steroid, which upon oral administration, is metabolized to its active aglycone metabolite, sominone. This guide delves into the pharmacological characteristics of this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

This compound exhibits rapid absorption upon oral administration, with its pharmacokinetic profile characterized in both rodent and human studies. It is important to note that this compound itself has low systemic bioavailability and is considered a prodrug, as it is readily converted to its active metabolite, sominone.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Rat (Sprague Dawley) | 500 mg/kg (WSE) | 13.833 ± 3.727 | 0.750 ± 0.000 | 1.101 ± 0.272 | [1][2] |

WSE: Withania somnifera Extract

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Healthy Volunteers | 400 mg (WS root extract) | 0.472 - 4.468 | 1.000 - 1.416 | 1.696 - 4.377 | |

| Healthy Volunteers | 185 mg total withanolides (WS-35 extract) | 0.64 - 7.23 | - | - | [3][4] |

WS: Withania somnifera

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a typical method for assessing the pharmacokinetics of this compound in a rat model following oral administration of a Withania somnifera extract.

Animals: Male Sprague Dawley rats.

Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Free access to food and water.

Drug Administration:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of Withania somnifera root extract (e.g., 500 mg/kg) via oral gavage.

Blood Sampling:

-

Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store the plasma samples at -80°C until analysis.

Bioanalytical Method (UHPLC-MS/MS):

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to extract this compound and an internal standard from the plasma samples.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of this compound to quantify its concentration in the plasma samples.

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 from the plasma concentration-time data.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, primarily attributed to its active metabolite, sominone. Its effects have been extensively studied in the context of Alzheimer's disease and general neuronal health.

Mechanism of Action: Neurite Outgrowth and Neuroregeneration

This compound promotes neurite outgrowth, including both axonal and dendritic regeneration, and synaptic reconstruction.[5] This activity is crucial for neuronal repair and the maintenance of neural circuits. The primary mechanism for this effect is mediated by its metabolite, sominone.

Sominone and the RET Signaling Pathway: Sominone has been shown to activate the RET (Rearranged during Transfection) receptor tyrosine kinase pathway .[6][7] This activation is independent of the glial cell line-derived neurotrophic factor (GDNF), a known ligand for RET. Phosphorylation of RET by sominone initiates a downstream signaling cascade that promotes neuronal survival and plasticity, leading to enhanced neurite outgrowth and improved memory function.

Preclinical Evidence in Alzheimer's Disease Models

Oral administration of this compound has been shown to significantly improve memory deficits in mouse models of Alzheimer's disease induced by amyloid-beta (Aβ) peptide injection.[5] It prevents the loss of axons, dendrites, and synapses associated with Aβ toxicity.

Table 3: Efficacy of this compound in an Aβ(25-35)-Induced Alzheimer's Disease Mouse Model

| Parameter | Treatment Group | Outcome | Reference |

| Memory Deficit | This compound (10 µmol/kg/day, oral) | Significant improvement in memory | [5] |

| Neuronal Integrity | This compound (10 µmol/kg/day, oral) | Prevention of axon, dendrite, and synapse loss | [5] |

| Neurite Regeneration (in vitro) | Sominone (1 µM) | Significant axonal and dendritic regeneration | [5] |

Experimental Protocol: Aβ(25-35)-Induced Alzheimer's Disease Model in Mice

This protocol describes the induction of an Alzheimer's-like pathology in mice using the neurotoxic fragment of amyloid-beta.

Animals: Male C57BL/6 mice.

Aβ(25-35) Preparation:

-

Dissolve Aβ(25-35) peptide in sterile saline.

-

Aggregate the peptide by incubating it at 37°C for several days.

Surgical Procedure (Intracerebroventricular Injection):

-

Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

Place the mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

-

Slowly inject the aggregated Aβ(25-35) solution (e.g., 25 nmol in 3 µL) into the ventricle using a Hamilton syringe.

-

Suture the scalp incision.

-

Allow the mice to recover with appropriate post-operative care.

Drug Administration:

-

Begin oral administration of this compound (e.g., 10 µmol/kg/day) or vehicle control daily for a specified period (e.g., 21 days).

Behavioral Testing:

-

Assess learning and memory using behavioral tests such as the Morris water maze or Y-maze.

Histological and Biochemical Analysis:

-

At the end of the treatment period, sacrifice the mice and perfuse with saline followed by paraformaldehyde.

-

Collect brain tissue for immunohistochemical analysis of neuronal markers (e.g., MAP2 for dendrites, synaptophysin for synapses) and Aβ deposition.

-

Homogenize brain tissue for biochemical assays (e.g., ELISA for cytokine levels, Western blot for protein expression).

Experimental Protocol: Neurite Outgrowth Assay

This in vitro assay is used to assess the neuritogenic potential of compounds like sominone.

Cell Line: Human neuroblastoma cell line SH-SY5Y or primary cortical neurons.

Cell Culture:

-

Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

For differentiation of SH-SY5Y cells, reduce the serum concentration and add retinoic acid.

Assay Procedure:

-

Seed the cells in a multi-well plate (e.g., 96-well) coated with an appropriate substrate (e.g., poly-L-lysine or laminin).

-

Allow the cells to adhere and differentiate for a specified period.

-

Treat the cells with various concentrations of the test compound (e.g., sominone) or vehicle control.

-

Incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

Neurite Staining and Imaging:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

Data Analysis:

-

Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.

-

Compare the results from treated and control groups to determine the effect of the compound on neurite outgrowth.

Anti-inflammatory and Anticancer Activities

This compound also exhibits promising anti-inflammatory and anticancer properties, although these are less extensively studied compared to its neuroprotective effects.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

Withanolides, the class of compounds to which this compound belongs, are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8][9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, withanolides can suppress the inflammatory response. The exact mechanism of this compound's interaction with this pathway requires further elucidation.

Anticancer Potential

Several studies have reported the potential of this compound and other withanolides to induce apoptosis and inhibit the proliferation of various cancer cell lines.[11] Methanolic extracts of Withania somnifera containing this compound have been shown to induce neurite outgrowth in neuroblastoma cells, suggesting a potential role in neuronal differentiation therapy for this type of cancer.[11] Further research is needed to fully characterize the anticancer mechanisms and in vivo efficacy of purified this compound.

Conclusion

This compound is a multi-target pharmacological agent with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. Its ability to be metabolized into the active compound sominone, which in turn activates the RET signaling pathway to promote neuronal regeneration, makes it a compelling candidate for the treatment of conditions like Alzheimer's disease. Furthermore, its anti-inflammatory and potential anticancer activities warrant further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at translating the preclinical promise of this compound into clinical applications.

References

- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Pharmacokinetics and bioequivalence of Withania somnifera (Ashwagandha) extracts – A double blind, crossover study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. innoprot.com [innoprot.com]

- 7. scispace.com [scispace.com]

- 8. jivasupplements.org [jivasupplements.org]

- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celastrol attenuates Alzheimer’s disease-mediated learning and memory impairment by inhibiting endoplasmic reticulum stress-induced inflammation and oxidative stress [archivesofmedicalscience.com]

Withanoside IV: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera, a plant commonly known as Ashwagandha.[1] Traditionally used in Ayurvedic medicine as a tonic, recent scientific investigation has highlighted its significant neuroprotective properties, positioning it as a compelling candidate for therapeutic development in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, addressing several key pathological features of neurodegenerative disorders. Its therapeutic potential is largely attributed to its active metabolite, sominone, which is formed after oral administration.[1][5][6]

1. Neuronal Regeneration and Synaptic Reconstruction: A primary mechanism of this compound is its ability to promote the reconstruction of neuronal networks.[5][6] Both in vitro and in vivo studies have demonstrated that this compound and its metabolite, sominone, induce significant neurite outgrowth, affecting both axons and dendrites.[1][7] This is crucial for repairing the neuronal damage characteristic of neurodegenerative conditions. Specifically, withanosides IV and VI have been shown to predominantly elongate dendrites, which are critical for receiving signals from other neurons.[7] Furthermore, treatment has been shown to prevent the loss of axons, dendrites, and synapses in animal models of Alzheimer's disease, leading to synaptic reconstruction.[5][6][8]

2. Anti-Amyloidogenic Properties: this compound directly interferes with the pathogenesis of Alzheimer's disease by targeting amyloid-β (Aβ), a peptide that forms toxic plaques in the brain.[9] It has been shown to interact with the hydrophobic core of Aβ, preventing the aggregation of monomers into fibrils.[10][11] This action reduces the overall Aβ burden and mitigates its cytotoxic effects.[7][10] In vivo studies have confirmed that oral administration of this compound can reduce the deposition of Aβ plaques in the cortex and hippocampus.[9][12]

3. Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key contributors to neuronal cell death in neurodegenerative diseases.[13] this compound exhibits potent antioxidant properties, partly through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[9] It also acts as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[7] Additionally, withanolides, the class of compounds to which this compound belongs, have been shown to inhibit multiple inflammatory pathways, including the attenuation of pro-inflammatory markers like TNF-α and IL-1β.[13][14][15]

4. Signaling Pathway Activation: The neuroregenerative effects of this compound's metabolite, sominone, are mediated through specific signaling pathways. Research has identified the RET (rearranged during transfection) receptor, a transmembrane tyrosine kinase, as a molecular target for sominone.[7] Activation of RET by sominone leads to its phosphorylation, initiating downstream signaling cascades that promote axon and dendrite extension.[7]

Quantitative Data on Efficacy

The neuroprotective and regenerative effects of this compound and its metabolite have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound and Sominone

| Compound | Model System | Concentration | Key Finding | Reference |

| Sominone | Aβ(25-35)-damaged rat cortical neurons | 1 µM | Significantly induced axonal and dendritic regeneration and synaptic reconstruction. | [5][6] |

| This compound | Human neuroblastoma SK-N-SH cells | 18.76 ± 0.76 µM | IC50 value for cytotoxic activity after 48 hours. | [10][11] |

| This compound | Thioflavin T Assay | - | Reduces the aggregation of β-amyloid protein in both oligomeric and fibrillar states. | [10] |

| Withanosides IV & VI | Rat cortical neurons | 1 µM | Significantly increased the length of MAP2-positive processes (dendrites). | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration | Key Outcomes | Reference |

| Aβ(25-35)-injected mice | 10 µmol/kg/day (oral) | 13 days | Significantly improved memory deficits; prevented loss of axons, dendrites, and synapses. | [5][6][9] |

| Aβ(25-35)-injected mice | 10 µmol/kg/day (oral) | 12 days | Improved memory impairment, neurite atrophy, and synaptic loss in the cortex and hippocampus. | [1] |

| Spinal Cord Injury mice | 10 µmol/kg/day (oral) | 21 days | Improved locomotor functions; increased axonal density and PNS myelin levels. | [1] |

| APP/PS1 Transgenic Mice | Part of a semi-purified extract (20% withanosides) | 30 days | Reversed behavioral deficits and plaque pathology; reduced Aβ burden. | [12] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Compound | Dosage (WSE) | Cmax (ng/mL) | Tmax (h) | Reference |

| This compound | 500 mg/kg (oral) | 13.833 ± 3.727 | 0.750 ± 0.000 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

Aβ(25-35)-Induced Neurodegeneration Mouse Model

-

Objective: To evaluate the in vivo neuroprotective effects of this compound against Aβ-induced toxicity and cognitive deficits.

-

Procedure:

-

Induction of Neurodegeneration: A single intracerebroventricular (i.c.v.) injection of amyloid-β peptide fragment 25-35 (Aβ(25-35)) at a dose of 25 nmol is administered to the right ventricle of the mouse brain. Control animals receive a vehicle injection.[5][6]

-

Treatment: Seven days post-injection, oral administration of this compound begins at a dose of 10 µmol/kg/day. The treatment is administered once daily for a period of 12 to 13 days.[1][9]

-

Behavioral Analysis: Cognitive function and memory are assessed using standard behavioral tests, such as the water maze test, to evaluate spatial memory.[7]

-

Histological and Immunohistochemical Analysis: After the treatment period, mice are euthanized, and brain tissue is collected. The cerebral cortex and hippocampus are sectioned and analyzed to quantify Aβ plaque deposition, neurite atrophy, and synaptic density. This involves immunostaining for axonal markers (e.g., phosphorylated NF-H) and dendritic markers (e.g., MAP2).[1][7]

-

In Vitro Neuronal Regeneration Assay

-

Objective: To assess the ability of this compound's metabolite, sominone, to induce regeneration in neurons damaged by Aβ.

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.[5][6]

-

Procedure:

-

Induction of Neuronal Damage: Cultured rat cortical neurons are exposed to 10 µM of Aβ(25-35) to induce neuritic atrophy and synaptic loss.[5][6]

-

Treatment: The damaged neurons are then treated with sominone at a concentration of 1 µM.[5][6]

-

Microscopic Analysis: Neurons are fixed and immunostained for axonal and dendritic markers. The lengths of axons and dendrites, as well as the density of synapses, are quantified using microscopy and image analysis software.

-

Outcome Measurement: A significant increase in the length of neurites and the number of synapses in the sominone-treated group compared to the untreated damaged group indicates regenerative activity.[5][6]

-

Cytotoxicity and Aβ Aggregation Assays

-

Objective: To determine the cytotoxic effects of this compound and its ability to inhibit Aβ fibril formation.

-

Cell Line: Human neuroblastoma SK-N-SH cell line.[10]

-

Cytotoxicity (IC50) Protocol:

-

SK-N-SH cells are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound for 48 hours.

-

Cell viability is assessed using standard assays such as MTT or LDH release.

-

The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated.[10][11]

-

-

Thioflavin T (ThT) Aggregation Assay Protocol:

-

Aβ(1-42) peptide is incubated under conditions that promote aggregation, both in the presence and absence of this compound.

-

At various time points, aliquots of the incubation mixture are taken, and Thioflavin T dye is added.

-

ThT binds to β-sheet structures in amyloid fibrils, resulting in a characteristic fluorescence emission.

-

The fluorescence intensity is measured to quantify the extent of fibril formation. A reduction in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.[10]

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Metabolite

Caption: Proposed mechanism of this compound and its metabolite Sominone.

Experimental Workflow for In Vivo Studies

Caption: Workflow for an in vivo neuroprotection study.

Logical Relationship of Neuroprotective Effects

Caption: Interplay of this compound's neuroprotective mechanisms.

Conclusion

This compound, a key bioactive constituent of Withania somnifera, presents a robust and compelling profile for the development of novel therapeutics against neurodegenerative diseases. Its multifaceted mechanism of action—encompassing the promotion of neuronal regeneration, inhibition of amyloid-β aggregation, and potent antioxidant and anti-inflammatory effects—addresses the complex pathology of conditions like Alzheimer's disease. The conversion of this compound to its active metabolite, sominone, after oral administration underscores its potential as a systemically delivered therapeutic. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its efficacy. Future research should focus on clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from neurodegenerative disorders.

References

- 1. [Overcoming several neurodegenerative diseases by traditional medicines: the development of therapeutic medicines and unraveling pathophysiological mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the inhibition of β-amyloid aggregation by withanolide and withanoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Withania somnifera reverses Alzheimer's disease pathology by enhancing low-density lipoprotein receptor-related protein in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Withanoside IV: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanoside IV, a prominent glycowithanolide derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant scientific interest for its therapeutic potential, particularly in the realms of neuroprotection, anti-inflammation, and antioxidation. This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct quantitative data for isolated this compound remains somewhat limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a framework for future research and drug development endeavors. A crucial aspect of this compound's bioactivity is its conversion to the active metabolite, sominone, which is largely responsible for its neuroprotective effects.

Anti-inflammatory Properties of this compound

This compound exhibits its anti-inflammatory effects primarily through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Chronic inflammation is a key contributor to a wide range of diseases, and the ability of this compound to mitigate this process underscores its therapeutic potential.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes. Withanolides, as a class of compounds, have been shown to suppress NF-κB activation. While specific quantitative data for this compound's direct inhibition of NF-κB is not extensively detailed in the available literature, the general mechanism for withanolides involves the inhibition of IKK activation, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.

Quantitative Data on Anti-inflammatory Activity

Direct IC50 values for the anti-inflammatory activity of isolated this compound are not widely reported. However, studies on extracts of Withania species containing this compound provide an indication of its potential.

| Assay | Test System | Extract/Compound | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Withania somnifera extract (containing withanolides) | Inhibition of NO production | |

| Cytokine Release (TNF-α, IL-6) | LPS-stimulated macrophages | Withania somnifera extract | Reduction in TNF-α and IL-6 levels |

Note: These data are for extracts and not purified this compound. Further research is required to determine the specific contribution of this compound to these effects.

Experimental Protocols

This protocol outlines a general method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined.

This protocol describes a common in vivo model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Treatment: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and a test group receiving this compound orally or intraperitoneally at various doses.

-

Induction of Edema: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway Diagram

Antioxidant Properties of this compound

This compound demonstrates antioxidant activity by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. By activating this pathway, this compound helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases and the aging process.

Activation of the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

Quantitative Data on Antioxidant Activity

Direct quantitative data on the antioxidant capacity of isolated this compound is limited. The following table presents data for Withania somnifera extracts, which contain this compound.

| Assay | Test System | Extract/Compound | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | Withania somnifera root extract | IC50 = 54 µg/mL | |

| Superoxide Dismutase (SOD) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased SOD activity | |

| Catalase (CAT) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased CAT activity | |

| Glutathione Peroxidase (GPx) Activity | Rat brain tissue | Glycowithanolides from W. somnifera | Increased GPx activity |

Note: These values represent the activity of a complex extract and not solely this compound.

Experimental Protocols

This protocol provides a general method for assessing the free radical scavenging activity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure: A solution of this compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: The percentage of scavenging activity is calculated. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.

This protocol outlines a method to determine if this compound induces the translocation of Nrf2 to the nucleus.

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2 or SH-SY5Y) is treated with various concentrations of this compound for a specific duration.

-

Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit.

-

Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2. A secondary antibody conjugated to horseradish peroxidase is then added.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: An increase in the Nrf2 protein band in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate that this compound promotes Nrf2 nuclear translocation.

Signaling Pathway Diagram

Methodological & Application

Application Note: Quantification of Withanoside IV in Plasma using UHPLC-MS/MS for Pharmacokinetic Studies

Introduction

Withanoside IV is a prominent bioactive constituent of Withania somnifera (Ashwagandha), an herb widely used in traditional Ayurvedic medicine.[1][2][3] Due to its potential therapeutic effects, including neuroprotective and anti-inflammatory properties, understanding its pharmacokinetic profile is crucial for drug development and clinical applications.[2][3] This application note provides a detailed protocol for the quantification of this compound in plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies in both preclinical and clinical research.[3][4]

Experimental Protocols

Chemicals and Reagents

-

Reference Standards: this compound (purity ≥98%), Internal Standard (IS) (e.g., Fluoxymesterone or Difenoconazole).[5]

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Plasma: Blank plasma from the relevant species (e.g., Sprague Dawley rat, human) for calibration curve and quality control samples.

Instrumentation

-

UHPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis) with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase column suitable for withanolide separation (e.g., Hypurity C18, Waters ACQUITY UPLC BEH C18).[1]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for the calibration curve and quality control (QC) samples.[5] A typical calibration curve range for this compound might be 1-400 ng/mL.[5]

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)

-

Thaw frozen plasma samples at room temperature.

-

In a microcentrifuge tube, add 85 µL of plasma.[4]

-

Spike with 5 µL of the appropriate this compound working solution (or blank methanol for blank samples) and 5 µL of the IS working solution.[4]

-

Add 400 µL of methanol to precipitate plasma proteins.[4]

-

Vortex the mixture for 1-2 minutes.[4]

-

Centrifuge at 5000 rpm for 10 minutes.[4]

-

Transfer the supernatant to a clean tube or vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method Validation

The developed method should be validated according to regulatory guidelines (e.g., USFDA/EMA).[3][4] Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.

-

Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.[2]

-

Accuracy and Precision: Intra-day and inter-day precision (%RSD) should be <15%, and accuracy (%RE) should be within ±15%.[2][5]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. LLOQ values for this compound have been reported in the range of 0.25 ng/mL to 3 ng/mL.[6]

-

Extraction Recovery: Should be consistent and reproducible across different concentration levels. Recoveries have been reported in the range of 84.77% to 100.11%.[2]

-

Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5]

Data Presentation

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound from various studies and the typical parameters for the UHPLC-MS/MS method.

Table 1: Pharmacokinetic Parameters of this compound in Plasma

| Species | Dose | Cmax (ng/mL) | Tmax (h) |

| Rat (Sprague Dawley) | 500 mg/kg (oral, WSE) | 13.833 ± 3.727 | 0.750 ± 0.000 |

| Human | Not Specified (oral, WS products) | 0.64 - 7.23 | Not Reported |

(Data sourced from references[3][6][7])

Table 2: UHPLC-MS/MS Method Parameters

| Parameter | Condition |

| UHPLC | |

| Column | Hypurity C18 (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | m/z 783.9 → [Fragment Ion] |

| MRM Transition (IS) | Analyte dependent |

| Dwell Time | 100 ms |

| Ion Source Temperature | 550°C |

(Parameters are typical and may require optimization)

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Logical relationship of UHPLC-MS/MS system components.

Conclusion

The described UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. This detailed protocol and the accompanying data serve as a valuable resource for researchers and scientists in the field of pharmacokinetics and drug development, enabling accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this important bioactive compound. The method is validated according to international guidelines, ensuring the reliability of the generated data for regulatory submissions and scientific publications.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Withanoside IV as a Reference Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanoside IV is a prominent steroidal lactone glycoside isolated from the roots of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2] As a key bioactive constituent, it is implicated in many of the therapeutic properties of Ashwagandha, including its neuroprotective, anti-inflammatory, and anti-cancer activities.[3] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, and the availability of a high-purity this compound reference standard is essential for reliable quantification.[4][5]

These application notes provide a comprehensive protocol for the use of this compound as a reference standard for HPLC analysis, including detailed methodologies for sample preparation, chromatographic conditions, and data analysis.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₆₂O₁₅ |

| Molecular Weight | 782.91 g/mol |

| CAS Number | 362472-81-9 |

| Appearance | Off-White Solid |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. |

| Storage | Store at 2-8°C, protected from light and moisture. |

HPLC Analysis Protocol

This protocol outlines a validated method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials and Reagents

-

This compound Reference Standard (≥95% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (H₃PO₄) (Analytical grade)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in a small amount of methanol, using gentle heating if necessary, and then dilute to the mark with methanol.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve a concentration range suitable for the construction of a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Example for a plant extract)

-

Accurately weigh a known amount of the powdered plant material or extract.

-

Extract the sample with a suitable solvent, such as a mixture of ethanol:methanol:water (60:30:10), using a technique like ultrasound-assisted extraction for approximately 30 minutes.[6]

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water or 10 mM Potassium dihydrogen phosphate buffer |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient program should be optimized to achieve good separation. A typical starting point is 80% A and 20% B, gradually increasing the proportion of B. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | 227 nm or 237 nm |

| Injection Volume | 10 - 20 µL |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

-

Quantification: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of this compound, compiled from various studies.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 150 µg/mL | [3] |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Limit of Detection (LOD) | 0.213 - 0.362 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.646 - 1.098 µg/mL | [3] |

| Recovery | 84.77 - 100.11% | [3] |

| Precision (RSD) | < 5.0% | [3] |

Experimental Workflow and Signaling Pathway Diagrams

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Proposed Neuroprotective Signaling Pathway of this compound

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. Based on current research, a plausible mechanism involves the activation of pro-survival pathways and the inhibition of apoptotic cascades.

Caption: Proposed neuroprotective signaling pathway of this compound.

Conclusion

The protocol described in these application notes provides a reliable and robust method for the quantification of this compound in various samples using HPLC. The use of a certified this compound reference standard is paramount for achieving accurate and reproducible results, which are essential for the quality control and standardization of Withania somnifera products in the pharmaceutical and nutraceutical industries. The elucidated signaling pathway provides insight into the molecular mechanisms underlying the neuroprotective effects of this compound, offering a basis for further pharmacological research.

References

- 1. This compound and its active metabolite, sominone, attenuate Abeta(25-35)-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Withanoside IV Solutions in Animal Model Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withanoside IV, a significant bioactive constituent isolated from the roots of Withania somnifera (Ashwagandha), has garnered considerable attention for its neuroprotective, anti-inflammatory, and anti-cancer properties. Preclinical evaluation of this compound in animal models is a critical step in understanding its therapeutic potential. The proper preparation of dosing solutions is paramount to ensure accurate and reproducible results in these in vivo studies. This document provides detailed application notes and standardized protocols for the preparation of this compound solutions intended for use in animal models, with a focus on oral gavage administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for appropriate handling and solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₂O₁₅ | [1] |

| Molecular Weight | 782.9 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in ethanol and methanol; slightly soluble in water; insoluble in n-hexane. Soluble in DMSO. | [3] |

Recommended Solvents and Vehicle Formulations

Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The selection of the vehicle depends on the route of administration and the required concentration. For oral gavage in rodents, a multi-component vehicle system is often employed to ensure the solubility and stability of the compound.

| Vehicle Component | Purpose | Typical Concentration Range |

| Dimethyl Sulfoxide (DMSO) | Primary solvent to initially dissolve this compound. | 2-10% |

| Polyethylene Glycol 300 (PEG300) | Co-solvent to maintain solubility upon dilution. | 40% |

| Tween-80 (Polysorbate 80) | Surfactant to improve stability and prevent precipitation. | 5% |

| Saline (0.9% NaCl) or Water | Diluent to achieve the final desired concentration and volume. | 45-53% |

| Corn Oil | Alternative vehicle for lipophilic compounds. | 90% (with 10% DMSO) |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage (10 mg/kg in Mice)

This protocol details the preparation of a this compound solution for oral administration to a 25g mouse at a dosage of 10 mg/kg. The final concentration of the dosing solution will be 1 mg/mL, assuming a dosing volume of 0.25 mL per mouse.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 300 (PEG300), sterile, injectable grade

-

Tween-80, sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (1.5 mL, 15 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound:

-

For a 10 mL final volume of a 1 mg/mL solution, 10 mg of this compound is required.

-

-

Dissolve this compound in DMSO:

-

Weigh 10 mg of this compound powder and place it in a sterile 1.5 mL conical tube.

-

Add 1 mL of DMSO (10% of the final volume).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]

-

-

Add Co-solvents and Surfactant:

-

In a separate 15 mL sterile conical tube, add 4 mL of PEG300 (40% of the final volume).

-

To the PEG300, add the this compound/DMSO solution from step 2.

-

Vortex the mixture thoroughly.

-

Add 0.5 mL of Tween-80 (5% of the final volume) and vortex again to ensure a homogenous mixture.

-

-

Final Dilution with Saline:

-

Slowly add 4.5 mL of sterile saline (45% of the final volume) to the mixture while vortexing.

-

Continue to vortex for 1-2 minutes to ensure the final solution is clear and uniform.

-

-

Final Solution:

-

The final volume will be 10 mL with a this compound concentration of 1 mg/mL.

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Dosage Administration:

-

For a 25g mouse, administer 0.25 mL of the 1 mg/mL solution orally via gavage to achieve a 10 mg/kg dose.

Stability and Storage of Solutions

-

Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

-

Working Solutions: It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, store at 4°C and use within 24 hours. Visually inspect for any precipitation before use.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to activate this pathway, contributing to its neuroprotective effects.

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Withanolides, including this compound, have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[4]

References

- 1. Neuroprotective effects of Withania somnifera in the SH-SY5Y Parkinson cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cell-Free Enzymatic Synthesis of Withanolides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the emerging field of cell-free enzymatic synthesis of withanolides. Withanolides, a group of naturally occurring C28 steroidal lactones, are of significant interest to the pharmaceutical industry due to their wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and adaptogenic effects. Traditional methods of obtaining withanolides through extraction from Withania somnifera or via in vitro plant cell cultures can be limited by low yields, batch-to-batch variability, and complex purification processes. Cell-free enzymatic synthesis offers a promising alternative, enabling the production of these valuable compounds in a controlled and customizable in vitro environment.[1]

Cell-free systems utilize the biosynthetic power of enzymes without the constraints of living cells, such as cell walls, competing metabolic pathways, and cellular toxicity.[2][3] This approach allows for direct control over reaction conditions, substrate and enzyme concentrations, and cofactor availability, thereby facilitating pathway optimization and the production of specific withanolide analogues.

Core Concepts

The cell-free synthesis of withanolides involves the in vitro reconstitution of the key enzymatic steps of the natural biosynthetic pathway.[4] This process begins with a suitable precursor, such as 24-methylenecholesterol, which is then converted through a series of enzymatic reactions to the desired withanolide. The key enzyme classes involved in this pathway are cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), and sulfotransferases.[5][6][7]

A critical aspect of designing a successful cell-free system for withanolide synthesis is ensuring a continuous supply of necessary cofactors, particularly NADPH for the cytochrome P450 enzymes.[8] This is typically achieved through the implementation of an enzymatic cofactor regeneration system that runs in parallel with the main biosynthetic reactions.

Withanolide Biosynthetic Pathway

The biosynthesis of withanolides is a complex process that begins with the cyclization of 2,3-oxidosqualene to cycloartenol, which is then converted to cholesterol and subsequently to 24-methylenecholesterol. The later steps of the pathway, which are the focus of this cell-free protocol, involve a series of oxidations and rearrangements to form the characteristic steroidal lactone structure of withanolides. Recent research has identified several key enzymes involved in these downstream modifications.[5][6][9]

Experimental Protocols

This section provides detailed protocols for the key experiments required for the cell-free enzymatic synthesis of withanolides.

Protocol 1: Recombinant Enzyme Expression and Purification

The successful cell-free synthesis of withanolides relies on the availability of highly pure and active enzymes. The following protocol describes the expression of recombinant withanolide biosynthetic enzymes in E. coli and their subsequent purification. This protocol is based on methodologies for expressing and purifying enzymes like SDH2 and SULF1.[7]

1. Gene Synthesis and Cloning:

- Codon-optimize the gene sequences for the target enzymes (e.g., CYP87G1, CYP749B2, SDH2, CYP88C7, CYP88C10, SULF1) for expression in E. coli.

- Synthesize the genes and clone them into a suitable expression vector, such as pET-28a(+) or pHis8b, containing an N-terminal polyhistidine (His)-tag for affinity purification.[7]

2. Protein Expression:

- Transform the expression vectors into a suitable E. coli expression strain, such as BL21(DE3).

- Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

- Continue to grow the culture at 18°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mg/mL lysozyme, and 1 mM phenylmethylsulfonyl fluoride (PMSF)).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 40 minutes at 4°C to remove cell debris.[6]

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein fractions by SDS-PAGE.

- Pool the fractions containing the pure protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

- Flash-freeze the purified enzymes in liquid nitrogen and store at -80°C.

Protocol 2: Cell-Free Enzymatic Reaction Setup

This protocol describes a one-pot reaction for the synthesis of a withanolide intermediate from 24-methylenecholesterol. The reaction includes an NADPH regeneration system to support the activity of the cytochrome P450 enzymes.

Reaction Components:

| Component | Stock Concentration | Final Concentration |

| HEPES Buffer (pH 7.5) | 1 M | 100 mM |

| 24-Methylenecholesterol | 10 mM in DMSO | 100 µM |

| Purified CYP87G1 | 1 mg/mL | 2 µM |

| Purified CYP749B2 | 1 mg/mL | 2 µM |

| Purified SDH2 | 1 mg/mL | 5 µM |

| Purified CYP88C7 | 1 mg/mL | 2 µM |

| Purified CYP88C10 | 1 mg/mL | 2 µM |

| Purified SULF1 | 1 mg/mL | 5 µM |

| NADPH Regeneration System | ||

| NADP+ | 50 mM | 0.5 mM |

| Glucose | 1 M | 10 mM |

| Glucose Dehydrogenase (GDH) | 10 U/µL | 1 U/µL |

| Dithiothreitol (DTT) | 1 M | 1 mM |

| Nuclease-free Water | - | to final volume |

Reaction Setup:

-

On ice, combine the HEPES buffer, NADP+, glucose, DTT, and nuclease-free water in a microcentrifuge tube.

-

Add the purified enzymes (CYPs, SDH2, SULF1, and GDH) to the reaction mixture.

-

Initiate the reaction by adding the substrate, 24-methylenecholesterol.

-

Incubate the reaction at 30°C for 12-24 hours with gentle shaking.

Reaction Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic (upper) layer.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized withanolides.

Quantitative Data and Optimization

Currently, there is limited published quantitative data specifically for the cell-free enzymatic synthesis of withanolides. The following table provides target parameters and potential ranges for optimization, based on data from cell-free synthesis of other terpenoids and in vitro studies of withanolide biosynthesis.

| Parameter | Target Value / Range | Notes |

| Product Titer | 10 - 500 mg/L | The final product concentration is a key metric for success. This is a target range; initial yields may be lower. |

| Conversion Rate | 10 - 80% | The percentage of the initial substrate converted to the final product. Optimization of enzyme ratios and reaction time is crucial. |

| Enzyme Concentration | 1 - 10 µM for each enzyme | The optimal concentration of each enzyme needs to be determined empirically. A design of experiments (DoE) approach can be used to optimize the ratios of the different enzymes in the cascade. |

| Substrate Concentration | 50 - 500 µM | Higher substrate concentrations can lead to substrate inhibition or precipitation. The solubility of the sterol precursor is a key consideration. |

| NADPH Concentration | 0.5 - 2 mM | Maintained by the cofactor regeneration system. The efficiency of the regeneration system is critical for sustained P450 activity. |

| Reaction Temperature | 25 - 37 °C | The optimal temperature will depend on the stability and activity of the enzymes in the cascade. |

| Reaction pH | 7.0 - 8.0 | Most enzymes in this pathway are expected to have a neutral to slightly alkaline pH optimum. |

| Reaction Time | 8 - 48 hours | The reaction should be monitored over time to determine the optimal endpoint before product degradation or enzyme inactivation becomes significant. |

Experimental Workflow and Logic

The overall workflow for establishing a cell-free withanolide synthesis platform involves several key stages, from gene identification to product analysis.

Conclusion and Future Outlook